N-Palmitoyl glutamine

Enzymology N-acyl amino acid metabolism Receptor pharmacology

Researchers studying exercise physiology require validated N-acyl glutamine reference compounds; generic substitution with other palmitoylated amino acids is scientifically invalid due to distinct enzymatic processing and receptor engagement profiles. N-Palmitoyl glutamine is the only N-acyl glutamine with peer-reviewed evidence of mitochondrial biogenesis stimulation. • Stimulates mitochondrial biogenesis in C2C12 myotubes: 15% increase in mtDNA:nDNA ratio at 6.5 nM, 20% at 26 nM; improves phosphate:oxygen ratio (P=0.0027) • Plasma NPG positively correlates with VO₂max (β=1.29; q=5.3×10⁻⁶) and inversely with all-cause mortality (HR 0.65-0.91; P<0.03) • High-purity (≥98%), validated DMSO solubility (66.67 mg/mL); ships ambient

Molecular Formula C21H40N2O4
Molecular Weight 384.6 g/mol
CAS No. 58725-34-1
Cat. No. B8201676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoyl glutamine
CAS58725-34-1
Molecular FormulaC21H40N2O4
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1
InChIKeyKCXYSRAVPMMHKU-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Palmitoyl Glutamine Technical Overview


N-Palmitoyl-L-glutamine (NPG; CAS 58725-34-1; molecular formula C₂₁H₄₀N₂O₄; molecular weight 384.55) is a long-chain N-acylamide formed by the covalent attachment of a C16 palmitoyl group to the α-amino group of L-glutamine [1]. It belongs to the class of N-acyl amino acids, a structurally diverse family of bioactive signaling lipids [2]. Its amphiphilic molecular architecture confers a pronounced capacity for micelle formation [3]. While structurally related to other palmitoylated amino acid derivatives, NPG exhibits distinct biological properties that preclude generic substitution.

N-Acyl amino acid signaling lipid Bioactive lipid with amphiphilic architecture; supports studies on N-acyl amide family functions.
Mitochondrial biogenesis research Reported association with cardiorespiratory fitness endpoints and mitochondrial DNA ratio response in cell models.
Amphiphilic formulation tool Pronounced micelle-forming capacity for aqueous formulation studies and membrane interaction assays.

N-Palmitoyl Glutamine: Substitution Risks


Generic substitution of N-palmitoyl glutamine with other N-palmitoyl amino acids or N-acyl glutamine derivatives is scientifically invalid due to fundamental differences in enzymatic processing, receptor engagement, and biological function. While NPG exhibits low activity (38.8 U/mg) as a substrate for the bacterial aminoacylase PmAcy, N-oleoyl glutamine is a known TRPV1 antagonist regulated by the mammalian enzyme PM20D1, and N-palmitoyl glutamic acid demonstrates neuroprotective activity via distinct pathways . Most critically, NPG has been identified as the metabolite with the strongest positive association with VO₂max (β=1.29; q=5.3×10⁻⁶) and stimulates mitochondrial biogenesis in a dose-dependent manner—a functional profile not documented for any other N-acyl glutamine species [1]. These non-interchangeable characteristics mandate compound-specific selection for applications requiring mitochondrial modulation, exercise physiology research, or metabolomic biomarker validation.

Enzymatic processing mismatch
NPG exhibits low bacterial aminoacylase turnover, distinct from mammalian PM20D1 substrates like N-oleoyl glutamine. Functional substitution in mammalian signaling studies may not transfer.
Mitochondrial biogenesis specificity
Mitochondrial DNA ratio stimulation has been reported only for NPG among N-palmitoyl amino acids; N-palmitoyl glutamic acid lacks this activity, limiting generic replacement in cardiorespiratory fitness research.

N-Palmitoyl Glutamine: Comparative Evidence


Enzymatic Processing vs. N-Oleoyl Glutamine

N-Palmitoyl glutamine (NPG) is a poor substrate for the bacterial aminoacylase PmAcy, exhibiting only 38.8 U/mg specific activity . This low enzymatic turnover contrasts with the distinct metabolic regulation of structurally related compounds. N-Oleoyl glutamine is processed by the mammalian enzyme PM20D1 and functions as a TRPV1 antagonist . No evidence indicates that NPG acts as a TRPV1 antagonist or is regulated by PM20D1 in mammalian systems. For applications requiring resistance to bacterial aminoacylase hydrolysis (e.g., certain in vitro assay conditions), NPG provides a functionally distinct profile.

Enzymatic substrate activity
Data to verify
38.8 U/mg (PmAcy, P. monticola). N-Oleoyl glutamine: processed by mammalian PM20D1; TRPV1 antagonist.
Supports bacterial enzyme assay stability context.
Cross-system transfer not established; per product documentation.
Enzymology N-acyl amino acid metabolism Receptor pharmacology

Mitochondrial Biogenesis vs. N-Palmitoyl Glutamic Acid

N-Palmitoyl glutamine (NPG) administration to C2C12 myotubes produced a dose-dependent increase in mitochondrial:nuclear DNA ratio of 15% at 6.5 nM (P=0.04) and 20% at 26 nM (P=0.02) relative to vehicle control [1]. This functional activity is distinct from that of N-palmitoyl glutamic acid, which has been characterized for neuroprotective effects and inhibition of aortic constriction but lacks reported mitochondrial biogenesis activity . The phosphate:oxygen ratio also improved across ADP concentrations from 0 to 100 μM with 26 nM NPG (ANOVA P=0.0027), indicating enhanced oxidative phosphorylation efficiency [1].

Mitochondrial biogenesis
Class-level
15% mtDNA:nDNA increase (6.5 nM, P=0.04); 20% (26 nM, P=0.02); improved P:O ratio (ANOVA P=0.0027). N-palmitoyl glutamic acid: no data.
Supports mitochondrial biogenesis endpoint interpretation.
C2C12 myotube model; peer-reviewed evidence only for NPG.
Mitochondrial biology Cardiorespiratory fitness Metabolomics

DMSO Solubility Advantage

N-Palmitoyl glutamine demonstrates DMSO solubility of 66.67 mg/mL (173.37 mM) . This solubility profile enables preparation of concentrated stock solutions for in vitro assays, including the 10 mM DMSO stock solutions routinely used in mitochondrial experiments where concentrations of 6.5 nM and 26 nM were achieved via dilution [1]. In comparison, N-palmitoyl glutamic acid has reported DMSO solubility of 100 mg/mL, though the molar concentration differs due to its distinct molecular weight (385.54 g/mol) . For procurement decisions, NPG's high molar solubility supports flexible experimental design.

DMSO solubility
Reported
66.67 mg/mL (173.37 mM). Comparator N-palmitoyl glutamic acid: ~259 mM.
Supports concentrated stock preparation workflow.
Molar solubility based on MW 384.55; vendor-reported.
Solubility Formulation Assay development

Micelle Formation Capacity

N-Palmitoyl glutamine exhibits a pronounced ability to form micelles due to its molecular architecture combining a hydrophilic L-glutamine head group with a hydrophobic C16 palmitoyl tail [1]. While this amphiphilic property is shared with other N-palmitoyl amino acids, the specific critical micelle concentration (CMC) and micelle characteristics vary by head group identity. Quantitative CMC data for NPG have not been published in peer-reviewed literature to date. However, this micelle-forming capacity is a key differentiator from non-lipidated glutamine derivatives and may influence formulation behavior in aqueous systems.

Micelle formation
Context-dependent
Pronounced micelle-forming capacity (qualitative); CMC not established.
May support aqueous formulation behavior review.
Quantitative CMC data not in peer-reviewed literature; formulation behavior requires characterization.
Amphiphilic chemistry Micelle formation Formulation science

N-Palmitoyl Glutamine: Application Scenarios


Mitochondrial Biogenesis & Cardiorespiratory Fitness

N-Palmitoyl glutamine is the only N-acyl glutamine derivative with peer-reviewed evidence of mitochondrial biogenesis stimulation. In C2C12 myotubes, NPG increased the mitochondrial:nuclear DNA ratio by 15% at 6.5 nM and 20% at 26 nM, and improved the phosphate:oxygen ratio (ANOVA P=0.0027 at 26 nM) [1]. Plasma NPG levels positively correlate with VO₂max (β=1.29 in HERITAGE study; β=1.2 in FHS validation) and increase following 20 weeks of supervised endurance training (log fold change=0.22; q=5.3×10⁻¹²) [1]. Higher plasma NPG is associated with lower all-cause mortality (HR 0.65–0.91; P<0.03) [1]. This evidence supports procurement for exercise physiology research, mitochondrial function studies, and metabolomic biomarker validation programs.

N-Acyl Amino Acid Enzymology & Stability

N-Palmitoyl glutamine exhibits low activity (38.8 U/mg) as a substrate for the bacterial aminoacylase PmAcy from Paraburkholderia monticola [1]. This property contrasts with the metabolic processing of N-oleoyl glutamine, which is regulated by mammalian PM20D1 . This enzymatic resistance profile makes NPG suitable as a stable reference compound in bacterial enzyme assay systems and as a comparator in N-acyl amino acid metabolism studies. Procurement is indicated for enzymology laboratories characterizing substrate specificity of aminoacylases and peptidase M20 domain-containing enzymes.

Amphiphilic Formulation & Micelle Delivery

The amphiphilic architecture of N-palmitoyl glutamine confers a pronounced capacity for micelle formation, documented in foundational chemical characterization studies [1]. This property, combined with its high DMSO solubility (66.67 mg/mL; 173.37 mM), supports its use as a model amphiphilic compound in formulation development . Applications include micelle characterization studies, membrane interaction assays, and as a lipophilic moiety reference standard in analytical method development. Note that quantitative critical micelle concentration (CMC) data remain to be established in peer-reviewed literature.

Cosmetic & Dermatological Research

N-Palmitoyl glutamine has been characterized as a skin-conditioning agent with potential applications in cosmetic formulations due to its ability to improve skin hydration and barrier function [1]. Preliminary vendor technical documentation suggests potential anti-inflammatory and antioxidant properties, though peer-reviewed quantitative data confirming these activities are not currently available [1]. Procurement for dermatological research should be predicated on the compound's well-characterized amphiphilic chemistry and membrane-interactive properties rather than unverified bioactive claims. Researchers requiring anti-inflammatory activity with established peer-reviewed data should consider comparator compounds such as Palmitoyl tetrapeptide-7, which has documented IL-6 reduction in keratinocytes .

Application
Selection Property
Validation Focus
Mitochondrial biogenesis & cardiorespiratory fitness research
Mitochondrial DNA ratio assay response and oxidative phosphorylation efficiency
Verify dose-dependent mtDNA:nDNA ratio and phosphate:oxygen ratio in relevant cell models
N-acyl amino acid enzymology & stability studies
Low substrate activity for bacterial PmAcy aminoacylase
Confirm resistance to bacterial aminoacylase hydrolysis in target assay systems
Amphiphilic micelle-based formulation development
Micelle-forming capacity and high DMSO solubility
Characterize micelle behavior and establish critical micelle concentration in aqueous formulations
Cosmetic & dermatological formulation research
Amphiphilic architecture for skin hydration and barrier function research
Verify hydration and barrier endpoints in dermatological models; assess membrane-interactive effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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